molecular formula C23H20O4 B12591129 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate CAS No. 331622-73-2

4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate

Cat. No.: B12591129
CAS No.: 331622-73-2
M. Wt: 360.4 g/mol
InChI Key: XRKFJBQPEIVLFT-UHFFFAOYSA-N
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Description

4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl prop-2-enoate group attached to a bisphenol derivative, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate 1,1-bis(4-hydroxyphenyl)ethyl. This intermediate is then esterified with prop-2-enoic acid to yield the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure but lacks the prop-2-enoate group.

    Bisphenol F (BPF): Similar bisphenol core but different substituents.

    Bisphenol S (BPS): Sulfonated derivative of bisphenol.

Uniqueness

4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other bisphenol derivatives .

Properties

CAS No.

331622-73-2

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl] prop-2-enoate

InChI

InChI=1S/C23H20O4/c1-3-22(26)27-21-14-8-18(9-15-21)23(2,16-4-10-19(24)11-5-16)17-6-12-20(25)13-7-17/h3-15,24-25H,1H2,2H3

InChI Key

XRKFJBQPEIVLFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C=C

Origin of Product

United States

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